molecular formula C19H24O4 B4386618 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone

2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone

Cat. No.: B4386618
M. Wt: 316.4 g/mol
InChI Key: KRBJNKWHYJLNPB-UHFFFAOYSA-N
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Description

2,4-Diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone typically involves multi-step organic reactionsThe hydroxyl group is often introduced via selective reduction or hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are commonly used in the Friedel-Crafts acylation steps, while hydrogenation catalysts (e.g., palladium on carbon) may be employed for reduction reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Scientific Research Applications

2,4-Diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone involves its interaction with specific molecular targets. The compound’s hydroxyl and ketone groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylmethcathinone (2,4-DMMC)
  • 2,4-Dimethylethcathinone (2,4-DMEC)
  • 2,4-Dimethyl-α-pyrrolidinopropiophenone (2,4-DMPPP)
  • 4-Bromo-α-pyrrolidinopropiophenone (4-Br-PPP)
  • 2,4-Dimethylisocathinone (4-iso-DMC)

Properties

IUPAC Name

2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-5-13-6-8-14(9-7-13)17-16(11(2)20)15(22)10-19(4,23)18(17)12(3)21/h6-9,16-18,23H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBJNKWHYJLNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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